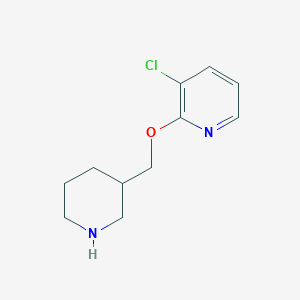
3-Chloro-2-(piperidin-3-ylmethoxy)pyridine
Overview
Description
3-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2O
- CAS Number : 1247221-53-9
The compound features a pyridine ring substituted with a chloro group and a piperidine-derived methoxy side chain, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often interact with various receptors and enzymes, leading to diverse biological activities. The piperidine moiety is particularly significant in modulating receptor affinities:
- Receptor Interaction : Studies have shown that piperidine derivatives can serve as ligands for histamine H3 and sigma-1 receptors. These interactions are vital for pain modulation and neuropharmacology .
- Enzyme Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression .
Antinociceptive Effects
A study focusing on dual piperidine-based ligands demonstrated that certain derivatives exhibit significant analgesic properties in both nociceptive and neuropathic pain models. The compound's ability to modulate pain pathways through sigma-1 receptor interaction highlights its potential therapeutic applications in pain management .
Anticancer Properties
Research into related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, the piperidinylmethoxy-pyridine derivatives have been linked to the inhibition of cancer-related enzymes like LSD1, which plays a role in epigenetic regulation of gene expression associated with tumorigenesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyridine components significantly affect biological activity:
- Chloro Substitution : The presence of the chloro group enhances receptor binding affinity and selectivity.
- Piperidine Positioning : Variations in the positioning of the piperidine ring (e.g., 3-position vs. 4-position) have been shown to influence the potency against various targets, including sigma receptors .
Case Studies and Research Findings
Properties
IUPAC Name |
3-chloro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXFPVOABRKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















